molecular formula C19H16O5 B12120747 4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate

4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate

Cat. No.: B12120747
M. Wt: 324.3 g/mol
InChI Key: VPKBYPPFYHOBJZ-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with a methyl group at the 4-position and a phenoxyacetate moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group, facilitating the formation of the ester bond . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The phenoxyacetate moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate is unique due to the presence of the phenoxyacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C19H16O5/c1-12-3-5-14(6-4-12)22-11-19(21)23-15-7-8-16-13(2)9-18(20)24-17(16)10-15/h3-10H,11H2,1-2H3

InChI Key

VPKBYPPFYHOBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

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